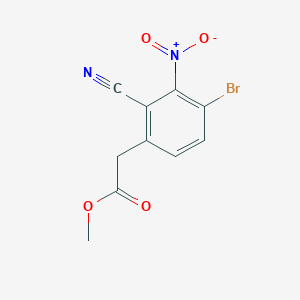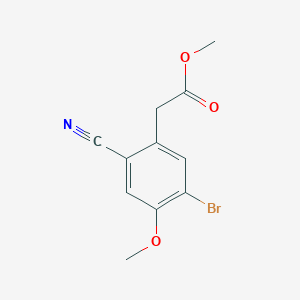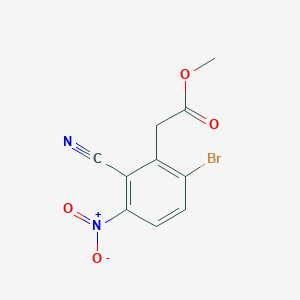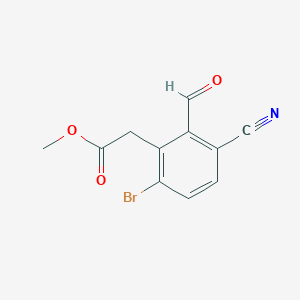![molecular formula C14H14N4O2 B1414471 Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate CAS No. 1306739-69-4](/img/structure/B1414471.png)
Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate
Overview
Description
Ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, contributes to its significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 6-amino-1,2,4-triazole-3-carboxylate with benzaldehyde under acidic conditions to form the desired triazolopyrimidine structure . The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific substituents on the triazolopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: Biologically, this compound has shown promise in antimicrobial and antiviral studies. Its ability to inhibit the growth of certain bacteria and viruses makes it a candidate for further research in developing new antibiotics and antiviral agents.
Medicine: In medicine, the compound’s anticancer properties are of particular interest. Studies have demonstrated its ability to inhibit the proliferation of cancer cells, making it a potential candidate for the development of new anticancer drugs .
Industry: Industrially, this compound can be used in the synthesis of various pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the production of a wide range of products.
Mechanism of Action
The mechanism of action of ethyl 7-phenyl-4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and proteins that are crucial for cell proliferation and survival. For example, it may inhibit DNA synthesis or disrupt cellular signaling pathways, leading to cell death in cancer cells .
Comparison with Similar Compounds
- **Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-
Properties
IUPAC Name |
ethyl 7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c1-2-20-13(19)11-8-15-14-16-9-17-18(14)12(11)10-6-4-3-5-7-10/h3-9,12H,2H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBZVVNSJVHYMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC=NN2C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















